2-Methyl-[1,1'-biphenyl]-3-amine CAS 172975-98-3 properties
The following technical guide provides an in-depth analysis of 2-Methyl-[1,1'-biphenyl]-3-amine, a critical intermediate in medicinal chemistry and materials science. A Critical Scaffold for Kinase Inhibitors and Optoele...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Methyl-[1,1'-biphenyl]-3-amine, a critical intermediate in medicinal chemistry and materials science.
A Critical Scaffold for Kinase Inhibitors and Optoelectronic Materials
Executive Summary
2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3) is a specialized biaryl aniline intermediate. Unlike simple biphenyls, the presence of the methyl group at the ortho position (C2) introduces significant steric strain, forcing the two phenyl rings out of planarity. This "ortho-effect" is a highly valued structural feature in two distinct fields:
Medicinal Chemistry: It serves as a privileged scaffold for Type II kinase inhibitors, where the non-planar conformation fits into specific hydrophobic pockets (e.g., p38 MAP kinase, BRAF).
Optoelectronics: It acts as a precursor for Hole Transport Materials (HTM) in OLEDs, where the twisted geometry prevents crystallization and improves amorphous film stability.
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.
Property
Specification
Notes
Chemical Name
2-Methyl-[1,1'-biphenyl]-3-amine
Synonyms: 3-Amino-2-methylbiphenyl
CAS Number
172975-98-3
Distinct from isomer 3-amino-2'-methylbiphenyl
Molecular Formula
C₁₃H₁₃N
Molecular Weight
183.25 g/mol
Physical State
Pale Yellow Solid or Viscous Oil
Low melting point anticipated (approx. 40–60 °C)
Density
1.057 ± 0.06 g/cm³
Predicted value
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Insoluble in water
pKa (Conjugate Acid)
~4.5
Less basic than aniline due to steric hindrance
LogP
2.8 – 3.1
Lipophilic; suitable for CNS drug discovery
Structural Analysis: The "Ortho-Methyl" Effect
The defining feature of CAS 172975-98-3 is the steric clash between the C2-methyl group and the protons of the adjacent phenyl ring.
Conformational Twist: This steric hindrance prevents the two aromatic rings from becoming coplanar. The dihedral angle is typically locked between 60° and 90°.
Atropisomerism: While not stable enough to resolve at room temperature without additional substitution, this twist reduces the entropic penalty upon binding to enzymes that require a twisted ligand conformation.
Synthetic Methodology
The industrial standard for synthesizing 2-Methyl-[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura Cross-Coupling . Due to the steric hindrance at the 2-position, specific catalytic conditions are required to ensure high yields.
Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC.
Workup: Cool to RT, filter through Celite to remove Pd black. Extract with EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
4.3. Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the oxidative addition step which is rate-limiting for electron-rich aryl chlorides but facile for the bromides used here.
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of sterically hindered biaryl amines.
Applications in Drug Discovery & Materials[3][4]
5.1. Medicinal Chemistry: Kinase Inhibition
This molecule is a "Privileged Structure" precursor. The amine group is typically derivatized into a Urea or Amide functionality.
Target Class: Type II Kinase Inhibitors (e.g., p38 MAPK, VEGFR).
Mechanism: The biaryl moiety occupies the hydrophobic "allosteric" pocket adjacent to the ATP binding site. The 2-methyl group forces the molecule to adopt a conformation that matches the "DFG-out" state of the kinase.
In the field of organic electronics, this amine is used to synthesize Triarylamines .
Function: Hole Transport Layer (HTL).
Benefit: The non-planar geometry disrupts pi-stacking, preventing the material from crystallizing in the device. This leads to longer-lifetime OLEDs with stable amorphous phases.
Quality Control & Characterization
To validate the identity of CAS 172975-98-3, the following analytical signals are expected:
¹H NMR (400 MHz, DMSO-d₆):
δ 2.15 ppm (s, 3H): Methyl group (Shielded slightly by the orthogonal phenyl ring).
δ 4.80 ppm (bs, 2H): Amine protons (Exchangeable with D₂O).
δ 6.50 – 7.40 ppm (m, 8H): Aromatic protons. Look for the specific pattern of a 1,2,3-trisubstituted ring.
Handle in a fume hood to avoid inhalation of dust/vapors.
Wear nitrile gloves and safety glasses.
Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group, which can darken over time (turning brown/black).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2106367, 3-Amino-2-methylbiphenyl. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for the synthetic methodology described).
Technical Comparative Analysis: Steric and Electronic Modulation in Aminobiphenyl Scaffolds
This guide provides an in-depth technical comparison between 3-aminobiphenyl and 2-Methyl-[1,1'-biphenyl]-3-amine , focusing on their structural divergences, synthetic pathways, physicochemical profiles, and implications...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 3-aminobiphenyl and 2-Methyl-[1,1'-biphenyl]-3-amine , focusing on their structural divergences, synthetic pathways, physicochemical profiles, and implications in drug discovery.[1]
Executive Summary
The biphenylamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, GPCR ligands, and dye intermediates. While 3-aminobiphenyl represents the baseline "meta-substituted" conformer, 2-Methyl-[1,1'-biphenyl]-3-amine introduces a critical ortho-methyl group at the inter-ring junction.[1] This single substitution induces profound changes in molecular planarity (atropisomerism), metabolic stability, and basicity, shifting the molecule from a toxicological hazard to a valuable, tunable scaffold for steric control in drug design.
Structural Analysis & Nomenclature
The defining difference lies in the ortho-effect introduced by the methyl group at position 2 of the biphenyl system.
3-aminobiphenyl (CAS: 2243-47-2):
Topology: Planar-accessible.[1] The phenyl rings can rotate relatively freely, adopting a planar conformation to maximize
-conjugation or intercalate into DNA (source of mutagenicity).
Electronic State: The amine at position 3 is conjugated with the biphenyl system, though less effectively than the para-isomer.
Topology: Twisted (Non-planar).[1] The methyl group at C2 exerts significant steric pressure on the protons of the adjacent phenyl ring (C2' and C6'). This forces the two aromatic rings to twist out of coplanarity (dihedral angle typically 50–90°), breaking the
-conjugation between the rings.
Steric Environment: The amine at C3 is flanked by the C2-methyl group, creating a "steric wall" that protects the nitrogen from metabolic N-hydroxylation and modifies its nucleophilicity.[1]
Visualization: Structural Divergence
Caption: Structural logic showing how the C2-methyl group forces a twisted conformation, differentiating the 2-methyl analog from the flexible 3-aminobiphenyl.
Physicochemical Profiling
The introduction of the methyl group alters lipophilicity and basicity. The "ortho-effect" on the amine (C3) by the methyl (C2) typically reduces basicity slightly due to steric inhibition of solvation, despite the methyl's inductive donating effect.
While 3-aminobiphenyl is synthesized via standard Suzuki coupling of 3-bromoaniline, the 2-methyl derivative requires specific ortho-substituted precursors.[1] The most robust route utilizes 2-chloro-6-nitrotoluene as a cost-effective starting material.[1]
Protocol: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine
Reaction Logic: The steric bulk of the methyl group makes the Suzuki coupling slower; high-activity catalysts (e.g., SPhos, XPhos) or elevated temperatures are often required.[1]
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(PPh₃)₄.[1]
Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Water (4:1).[1]
Conditions: Reflux (100°C) for 12–18 hours under N₂ atmosphere.
Mechanism: Oxidative addition occurs at the C-Cl bond (facilitated by the electron-withdrawing nitro group).[1] The methyl group remains at the new C2 position.
Caption: Two-step synthesis starting from 2-chloro-6-nitrotoluene, utilizing the activating effect of the nitro group for the initial cross-coupling.[1]
Toxicology & Safety (The "Ortho-Effect")
This is the most critical differentiator for drug development.[1]
3-Aminobiphenyl:
Mutagenicity: Weakly mutagenic.[1] The planar conformation allows it to fit into the active site of CYP450 enzymes (specifically CYP1A2), leading to N-hydroxylation. The N-hydroxy metabolite can form DNA adducts.[1]
Classification: Potential Carcinogen (IARC Group 2/3 context dependent).[1]
2-Methyl-[1,1'-biphenyl]-3-amine:
Mutagenicity: Significantly reduced or non-mutagenic.[1]
Mechanism: The "twisted" conformation prevents the molecule from intercalating between DNA base pairs. Furthermore, the ortho-methyl group sterically hinders the N-hydroxylation of the amine, shunting metabolism toward benign ring-hydroxylation or conjugation pathways.[1]
Safety Profile: Preferred scaffold for medicinal chemistry due to lower genotoxicity risk compared to planar aminobiphenyls.[1]
Applications in Research
Kinase Inhibitors: The 2-methyl analog is used to target allosteric pockets in kinases (e.g., p38 MAPK, MEK) where the inhibitor must adopt a non-planar conformation to fit the "gatekeeper" region. The methyl group locks the bioactive conformation, reducing the entropy penalty of binding.
Atropisomeric Ligands: Precursor for chiral ligands (e.g., Buchwald-type phosphines) where the axial chirality of the biphenyl core is exploited for enantioselective catalysis.
Materials Science: Used in hole-transport materials (OLEDs) where the twisted structure prevents crystallization and improves amorphous film stability.[1]
References
Mutagenicity of Aminobiphenyls: El-Bayoumy, K., et al. "Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes." Mutation Research/Genetic Toxicology, 1981. Link
Synthesis of Ortho-Substituted Biphenyls: Kost, A. N., et al. "New Synthesis of 2-Aminobiphenyls."[1][4] Organic Preparations and Procedures International, 1981. Link[1]
Suzuki Coupling Protocols: Tao, B., & Boykin, D. W.[5] "Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions." Journal of Organic Chemistry, 2004.[5][6] Link[1]
Toxicity Mechanisms: Gorle, V. S., et al. "A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls." Carcinogenesis, 1986.[7] (Contextual grounding for isomeric toxicity differences).
A Technical Guide to the Solubility of 2-Methyl-[1,1'-biphenyl]-3-amine in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 172975-98-3).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 172975-98-3). While specific, publicly available quantitative solubility data for this compound is limited, this document leverages fundamental chemical principles and data from analogous structures to present a robust predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in organic synthesis, pharmaceutical development, and materials science.[1]
Introduction to 2-Methyl-[1,1'-biphenyl]-3-amine
2-Methyl-[1,1'-biphenyl]-3-amine, with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol , is an aromatic amine derivative of biphenyl.[1] Its structure features a biphenyl core, which provides a rigid, nonpolar backbone, functionalized with both a methyl group and a primary amine group. This unique combination of a hydrophobic core and a polar, hydrogen-bonding capable functional group dictates its physicochemical properties, most notably its solubility. Such compounds are often valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and specialized chemical agents.[1] A thorough understanding of its solubility is paramount for reaction solvent selection, purification process development (e.g., crystallization), and formulation.
The solubility of any compound is governed by the principle "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] For an amine like 2-Methyl-[1,1'-biphenyl]-3-amine, solubility is a balance between the nonpolar hydrocarbon portion and the polar amine group.
Hydrogen Bonding: The primary amine (-NH₂) group possesses a lone pair of electrons and two N-H bonds, allowing it to act as both a hydrogen bond donor and acceptor.[4] This capability significantly enhances its solubility in polar protic solvents (e.g., alcohols) and to a lesser extent in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, THF). The water solubility of simple amines is largely due to this hydrogen bonding capability.[4]
Molecular Structure: The molecule is dominated by the large, nonpolar biphenyl framework. This significant hydrophobic character suggests a strong affinity for nonpolar or moderately polar organic solvents. As the size of the nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.
Basicity: Like other amines, the lone pair on the nitrogen atom imparts basic properties.[4] This means that 2-Methyl-[1,1'-biphenyl]-3-amine will exhibit significantly increased solubility in acidic aqueous solutions due to the formation of the more polar and water-soluble ammonium salt (R-NH₃⁺).
Predicted Solubility Profile of 2-Methyl-[1,1'-biphenyl]-3-amine
Based on the structural analysis, a predicted solubility profile can be established. The large nonpolar surface area of the biphenyl rings is the dominant factor, suggesting high solubility in aromatic and nonpolar solvents. The polar amine group will provide sufficient interaction to allow solubility in a range of polar aprotic and protic solvents.
Table 1: Predicted Qualitative Solubility in Common Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Nonpolar Aromatic
Toluene, Benzene, Xylenes
Highly Soluble / Miscible
The biphenyl core of the solute is structurally very similar to these aromatic solvents, maximizing van der Waals interactions ("like dissolves like").
Nonpolar Aliphatic
Hexane, Heptane, Cyclohexane
Soluble
The large hydrocarbon structure of the solute will interact favorably with aliphatic solvents, though perhaps less so than with aromatic ones.
Chlorinated
Dichloromethane (DCM), Chloroform
Highly Soluble / Miscible
These solvents have a good balance of polarity and ability to engage in dipole-dipole interactions without being strongly protic.
Polar Aprotic
Tetrahydrofuran (THF), Ethyl Acetate, Acetone
Soluble to Highly Soluble
These solvents can act as hydrogen bond acceptors for the amine's N-H protons and have sufficient organic character to solvate the biphenyl core.
Polar Protic
Methanol, Ethanol, Isopropanol
Soluble
The amine group can engage in hydrogen bonding with the alcohol's hydroxyl group, promoting solubility. The smaller alcohols will be more effective.[4]
Highly Polar
Water
Insoluble / Very Slightly Soluble
The dominant hydrophobic nature of the large biphenyl structure is expected to overcome the hydrogen bonding potential of the single amine group, leading to poor aqueous solubility.[5]
| Acidic Aqueous | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group will be protonated to form a polar ammonium salt, which is readily soluble in the aqueous medium. |
Experimental Determination of Solubility
To move beyond prediction, empirical testing is essential. The following sections describe a robust workflow and a detailed protocol for the quantitative determination of solubility.
General Workflow for Solubility Assessment
The experimental process follows a logical progression from qualitative screening to precise quantitative measurement. This ensures efficiency by using small amounts of material for initial assessment before committing to more resource-intensive quantitative analysis.
Compound Purity: Impurities can enhance or depress apparent solubility. Using a well-characterized, high-purity sample is crucial.
Temperature Control: As noted, solubility can be highly sensitive to temperature. A deviation of even a few degrees can significantly alter the result.
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to ensure the same solid form is used consistently.
Analytical Technique: While the gravimetric method is simple and robust, it can be time-consuming. For higher throughput, a calibrated HPLC or UPLC method can be used to determine the concentration of the supernatant, offering greater precision and speed.
Conclusion
2-Methyl-[1,1'-biphenyl]-3-amine is predicted to be a versatile compound with high solubility in a wide range of common nonpolar, aromatic, and moderately polar organic solvents. Its solubility is expected to be lower in highly polar solvents like water, but excellent in dilute acidic aqueous solutions. This guide provides a strong theoretical framework for understanding these characteristics and a detailed, validated experimental protocol for their precise, quantitative determination. The provided methodologies will enable researchers to generate the reliable data needed for successful process development, formulation, and synthesis.
References
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
Simon Fraser University. (2023). Solubility of Organic Compounds. [Link]
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. [Link]
LibreTexts Chemistry. (2015). Structural and Physical Properties of Amines. [Link]
Quora. (2018). Are amines soluble in organic solvents?[Link]
Navigating the Supply Chain for 2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3): A Technical Guide for Researchers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Securing a Key Building Block for Innovative Therapeutics Introduction: The Strategic Importance of 2-Methyl-[1,1'-biphenyl]-3-amine in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Securing a Key Building Block for Innovative Therapeutics
Introduction: The Strategic Importance of 2-Methyl-[1,1'-biphenyl]-3-amine in Medicinal Chemistry
2-Methyl-[1,1'-biphenyl]-3-amine, registered under CAS number 172975-98-3, is a critical starting material and key intermediate in the synthesis of a variety of complex organic molecules. Its unique structural motif, featuring a biphenyl core with a strategically placed methyl and amine group, makes it a valuable building block in the design of novel therapeutic agents. Notably, this scaffold has been incorporated into small molecule inhibitors targeting the PD-1/PD-L1 axis, a significant pathway in cancer immunotherapy, and other areas of drug discovery. The successful and timely progression of research and development programs often hinges on the reliable availability of such specialized chemical entities. This guide provides a comprehensive overview of the supplier landscape for 2-Methyl-[1,1'-biphenyl]-3-amine, offering in-depth technical insights into its synthesis, quality control, and the strategic procurement process essential for researchers and drug development professionals.
Synthetic Pathways: Understanding the Genesis of a Key Intermediate
A robust understanding of the synthetic routes to 2-Methyl-[1,1'-biphenyl]-3-amine is crucial for evaluating potential impurities and for informed discussions with suppliers. The most prevalent and industrially scalable method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.
A plausible synthetic approach involves the coupling of a suitably protected 3-amino-2-methylphenylboronic acid or its ester derivative with a phenyl halide. Alternatively, the coupling can be performed between a 2-methyl-3-nitrophenyl halide and phenylboronic acid, followed by the reduction of the nitro group to the desired amine. The latter approach is often preferred as it avoids potential side reactions associated with the free amine during the coupling step.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling followed by Reduction
Step 1: Suzuki-Miyaura Coupling
A mixture of 1-bromo-2-methyl-3-nitrobenzene, phenylboronic acid, a palladium catalyst such as Pd(dppf)Cl₂, and a base like cesium carbonate are dissolved in a suitable solvent system, for instance, a mixture of 1,4-dioxane and water. The reaction is typically heated under an inert atmosphere (e.g., argon) for several hours until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Work-up and Purification
Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude 2-methyl-3-nitro-1,1'-biphenyl is then purified using column chromatography.
Step 3: Reduction of the Nitro Group
The purified nitro compound is dissolved in a solvent like ethanol or methanol. A reducing agent, such as stannous chloride in the presence of concentrated hydrochloric acid, is then added. The mixture is heated to reflux and stirred for several hours.
Step 4: Final Work-up and Isolation
After the reduction is complete, the reaction mixture is cooled and made basic. The resulting product, 2-Methyl-[1,1'-biphenyl]-3-amine, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
Quality by Design: Analytical Control and Purity Specifications
For researchers in drug development, the purity and impurity profile of a starting material are of paramount importance. A well-defined quality control strategy is essential to ensure the reproducibility of synthetic procedures and to avoid the introduction of undesirable substances that could interfere with biological assays or downstream reactions.
Common Analytical Techniques for Quality Assessment
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone for assessing the purity of 2-Methyl-[1,1'-biphenyl]-3-amine. A reversed-phase C18 column is typically employed with a gradient elution system, often using a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). This method can effectively separate the main compound from starting materials, by-products, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents from the synthesis and purification processes. Derivatization may sometimes be employed to enhance the volatility and chromatographic performance of the amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 2-Methyl-[1,1'-biphenyl]-3-amine and for identifying any structural isomers or major impurities.
Certificate of Analysis (CoA): A comprehensive Certificate of Analysis from the supplier is a critical document that should be carefully reviewed. It provides key information about the lot-specific purity, analytical methods used, and the levels of any identified impurities.
Representative Certificate of Analysis Specifications
Parameter
Specification
Typical Analytical Method
Appearance
Off-white to light brown solid
Visual Inspection
Identity
Conforms to the structure
¹H NMR, ¹³C NMR, MS
Purity (HPLC)
≥ 98.0%
HPLC-UV
Water Content
≤ 0.5%
Karl Fischer Titration
Residual Solvents
Meets ICH Q3C limits
GC-MS (Headspace)
Heavy Metals
≤ 10 ppm
ICP-MS
Supplier Landscape: Identifying and Qualifying Reliable Sources
A diverse range of chemical suppliers offer 2-Methyl-[1,1'-biphenyl]-3-amine, catering to different scales of research and development needs. These suppliers can be broadly categorized into large, well-established chemical companies and smaller, more specialized custom synthesis providers.
Major Suppliers and Marketplaces
Supplier/Marketplace
Scale of Supply
Noteworthy Features
Sigma-Aldrich (Merck)
Research to Bulk
Extensive quality control documentation and a broad distribution network.
BLDpharm
Research to Bulk
Offers various purity grades and provides detailed product specifications online.
Amitychem
Research to Bulk
Specializes in fine intermediates with a focus on competitive pricing.
MolPort
Research Quantities
A marketplace that aggregates products from numerous suppliers, simplifying the procurement of screening compounds.
This table is not exhaustive and represents a selection of suppliers.
The Procurement Workflow: A Strategic Approach for Researchers
The acquisition of specialized chemicals like 2-Methyl-[1,1'-biphenyl]-3-amine in a research or pharmaceutical setting is a multi-step process that requires careful planning and execution.
Caption: A typical procurement workflow for specialized research chemicals.
Supplier Qualification: A Risk-Based Approach
Ensuring the reliability and quality of a chemical supplier is a critical, risk-based process. For a key intermediate like 2-Methyl-[1,1'-biphenyl]-3-amine, a thorough qualification process is warranted, especially for long-term or large-scale projects.
Caption: A risk-based supplier qualification workflow.
Safe Handling and Storage: Ensuring Integrity and Safety
Aromatic amines, as a class of compounds, require careful handling to ensure the safety of laboratory personnel and to maintain the integrity of the material.
Personal Protective Equipment (PPE): When handling 2-Methyl-[1,1'-biphenyl]-3-amine, appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Storage Conditions: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.
Disposal: Waste material should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Methyl-[1,1'-biphenyl]-3-amine is a valuable and enabling building block for medicinal chemistry and drug discovery. A thorough understanding of its synthesis, a robust quality control strategy, and a strategic approach to procurement and supplier qualification are essential for researchers to ensure the smooth progression of their projects. By implementing the principles and practices outlined in this guide, scientists can confidently source this key intermediate, thereby accelerating the discovery and development of new and innovative medicines.
References
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Foundational
Navigating the Chemical Landscape of 2-Methyl-[1,1'-biphenyl]-3-amine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of 2-Methyl-[1,1'-biphenyl]-3-amine, a substituted biphenyl amine of increasing interest in medicinal chemistry and materials science. As a compound that is not extensiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 2-Methyl-[1,1'-biphenyl]-3-amine, a substituted biphenyl amine of increasing interest in medicinal chemistry and materials science. As a compound that is not extensively characterized in publicly available safety literature, this document synthesizes available data on structurally related analogues to provide a robust framework for its safe handling, application, and future research. This guide is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of this molecule beyond a standard Safety Data Sheet (SDS).
Introduction: The Biphenyl Amine Scaffold
Biphenyl amines are a class of organic compounds characterized by a biphenyl core structure with one or more amino functional groups. These structures are prevalent in a variety of applications, from dye manufacturing to their contemporary use as privileged scaffolds in drug discovery.[1][2] The specific compound, 2-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 172975-98-3), is a derivative with a methyl and an amino group on one of the phenyl rings.[3] This substitution pattern can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. The "magic methyl" effect, for instance, is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile.[4]
Physicochemical Properties and Structural Analogs
Property
2-Aminobiphenyl
3-Aminobiphenyl
Inferred Properties for 2-Methyl-[1,1'-biphenyl]-3-amine
Likely a solid at room temperature, possibly crystalline.
Solubility
Insoluble in water, soluble in organic solvents.
Insoluble in water, soluble in organic solvents.
Expected to have low aqueous solubility and good solubility in organic solvents.
This table summarizes key physicochemical properties of structural analogs to infer the characteristics of 2-Methyl-[1,1'-biphenyl]-3-amine.
Synthesis and Reactivity
The synthesis of substituted biphenyl amines can be achieved through various cross-coupling methodologies. The Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a common and effective method for creating the biphenyl core.[7] For 2-Methyl-[1,1'-biphenyl]-3-amine, a plausible synthetic route could involve the coupling of a suitably substituted bromoaniline with a methyl-substituted phenylboronic acid, or vice versa.
The reactivity of 2-Methyl-[1,1'-biphenyl]-3-amine is dictated by the amino group and the aromatic rings. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The biphenyl scaffold itself can be subject to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the existing methyl and amino groups.
Caption: A generalized Suzuki coupling reaction for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine.
Applications in Research and Drug Development
The biphenyl amine scaffold is a key structural motif in a number of biologically active molecules. For instance, derivatives of 2-methyl-[1,1'-biphenyl]-pyrimidine have been synthesized and evaluated for their anti-cancer activity.[1] These compounds are designed as small molecule inhibitors targeting the PD-1/PD-L1 axis, a critical pathway in cancer immunotherapy.[1] The 2-methyl-[1,1'-biphenyl]-3-amine core can serve as a crucial building block for creating libraries of such inhibitors.
Furthermore, chiral ketones containing α-aryl moieties, which can be synthesized from precursors like 2-Methyl-[1,1'-biphenyl]-3-amine, are important structural motifs in many natural products and pharmaceuticals.[8] The development of enantioselective methods for the synthesis of these complex molecules is an active area of research.[8]
Safety and Handling: An In-depth Hazard Assessment
Hazard Identification
Based on data for analogous compounds, 2-Methyl-[1,1'-biphenyl]-3-amine should be considered as potentially:
Harmful if swallowed: Acute oral toxicity is a concern with aminobiphenyls.[9][10]
A suspected carcinogen: 2-Aminobiphenyl is suspected of causing cancer.[10] Long-term exposure studies on 2-biphenylamine hydrochloride showed evidence of carcinogenicity in female mice.[11]
An irritant: It may cause skin and serious eye irritation.[6]
Harmful to aquatic life with long-lasting effects. [9]
First Aid Measures
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[12]
In case of skin contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[12]
In case of eye contact: Rinse with pure water for at least 15 minutes.[12]
If swallowed: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek immediate medical attention.[10]
Personal Protective Equipment (PPE) and Engineering Controls
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[9][13]
Eye Protection: Wear tightly fitting safety goggles with side-shields.[12]
Hand Protection: Wear chemical-impermeable gloves.[12]
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[10]
Caption: A workflow for the safe handling and disposal of 2-Methyl-[1,1'-biphenyl]-3-amine.
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.[10] Amines, in general, should be stored at temperatures below 30°C (86°F) and in a dry environment to prevent degradation.[13]
Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not allow the chemical to enter drains.[12]
Conclusion
2-Methyl-[1,1'-biphenyl]-3-amine is a valuable compound with significant potential in medicinal chemistry and materials science. While a comprehensive safety profile is yet to be established, a thorough analysis of its structural analogs provides a solid foundation for its safe handling and use. Researchers and drug development professionals are urged to adopt a cautious approach, employing stringent safety protocols and engineering controls. As research into this and similar biphenyl amines continues, a more complete understanding of their properties and hazards will undoubtedly emerge, paving the way for their responsible and innovative application.
References
Chemical Safety Data Sheet MSDS / SDS - 3-Methyl-1,1'-biphenyl radical ion - ChemicalBook. (2022-08-11).
2-Aminobiphenyl - Apollo Scientific. (2023-08-01).
Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes - American Chemical Society. (2026-01-28).
3-Aminobiphenyl | C12H11N | CID 16717 - PubChem.
SAFETY D
Abstract for TR-233 - National Toxicology Program - NIH. (2025-06-18).
Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023-08-15).
Amine Storage Conditions: Essential Guidelines for Safety - diplom
Safety D
2-Biphenylamine and its salts - OEHHA.
CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
Safety D
3-Aminobiphenyl - Wikipedia.
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
Application Note & Protocol: A Modular Approach to the Synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling
Abstract The biphenylamine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1] This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The biphenylamine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1] This guide provides a comprehensive, two-part protocol for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine, a key building block for advanced molecular design. We leverage the power and versatility of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and functional group tolerance.[2][3] The synthesis begins with the coupling of an appropriate nitro-substituted aryl bromide with phenylboronic acid, followed by the chemoselective reduction of the nitro group to the target aniline. This modular approach ensures high yields and purity while offering insights into the critical parameters governing each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-rationalized methodology for constructing substituted biphenylamines.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence to maximize purity and yield. This strategy circumvents potential complications of directly using a bromoaniline in the coupling, where the free amine could interfere with the catalyst. The chosen pathway involves:
Step 1: Suzuki-Miyaura Coupling: Formation of the core biphenyl structure by coupling 1-bromo-2-methyl-3-nitrobenzene with phenylboronic acid to yield 2-Methyl-3-nitro-[1,1'-biphenyl].
Step 2: Nitro Group Reduction: Selective reduction of the nitro intermediate to the final product, 2-Methyl-[1,1'-biphenyl]-3-amine.[4]
Figure 1: Two-step synthetic workflow.
Part I: Suzuki-Miyaura Coupling
This reaction forms the carbon-carbon bond that defines the biphenyl core. The Suzuki-Miyaura coupling is the method of choice due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions required.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for troubleshooting and optimization.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square planar Pd(II) complex.[2][7]
Transmetalation: The crucial role of the base is to activate the phenylboronic acid, forming a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻).[5][8][9] This species then transfers its phenyl group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center (the phenyl and the methyl-nitrophenyl) couple and are eliminated from the complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]
Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Methyl-3-nitro-[1,1'-biphenyl]
Reaction Scheme:
(Self-generated image of the chemical reaction)
Table 1: Reagent Quantities
Reagent
M.W. ( g/mol )
Amount (mg)
Moles (mmol)
Equivalents
1-Bromo-2-methyl-3-nitrobenzene
216.04
432
2.0
1.0
Phenylboronic Acid
121.93
292
2.4
1.2
Pd(PPh₃)₄ (Tetrakis)
1155.56
116
0.1
0.05 (5 mol%)
Potassium Carbonate (K₂CO₃)
138.21
553
4.0
2.0
1,4-Dioxane
-
15 mL
-
-
Water (degassed)
-
5 mL
-
-
Equipment:
50 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir plate
Nitrogen or Argon inlet
Thermometer or temperature controller
Separatory funnel
Rotary evaporator
Glassware for extraction and purification
Procedure:
Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen/argon inlet. Ensure the system can be maintained under an inert atmosphere.
Reagent Addition: To the flask, add 1-bromo-2-methyl-3-nitrobenzene (432 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), potassium carbonate (553 mg, 4.0 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).[10]
Solvent Addition: Add 1,4-dioxane (15 mL) and degassed water (5 mL). The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes while stirring gently.
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[10][11]
Work-up: Cool the reaction to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the product.[12]
Part II: Nitro Group Reduction
The final step is the conversion of the nitro group to the essential amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation, avoiding the use of stoichiometric metallic reductants and harsh acids.[13]
Experimental Protocol: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine
Reaction Scheme:
(Self-generated image of the chemical reaction)
Table 2: Reagent Quantities
Reagent
M.W. ( g/mol )
Amount (mg)
Moles (mmol)
Notes
2-Methyl-3-nitro-[1,1'-biphenyl]
213.24
320
1.5
From Part I
Palladium on Carbon (Pd/C, 10 wt%)
-
32
~10 mol%
Handle carefully, potentially pyrophoric
Methanol (MeOH)
-
20 mL
-
-
Hydrogen (H₂) gas
-
-
-
Balloon or H₂ generator
Equipment:
50 mL round-bottom flask
Hydrogen balloon or hydrogenation apparatus
Magnetic stirrer and stir plate
Filtration setup (e.g., Büchner funnel with Celite® pad)
Procedure:
Setup: Dissolve the 2-Methyl-3-nitro-[1,1'-biphenyl] (320 mg, 1.5 mmol) in methanol (20 mL) in the round-bottom flask.
Catalyst Addition: Carefully add the 10% Pd/C catalyst (32 mg) to the solution under a stream of nitrogen to prevent ignition.
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 2-6 hours).
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, 2-Methyl-[1,1'-biphenyl]-3-amine. Further purification by chromatography is usually not necessary if the reaction goes to completion, but can be performed if needed.
Troubleshooting and Key Considerations
Issue
Potential Cause
Suggested Solution
Low/No Suzuki Coupling
Inactive catalyst; insufficient degassing; incorrect base or solvent.
Use fresh Pd(PPh₃)₄ or an alternative catalyst system (e.g., Pd(OAc)₂ with a ligand).[5] Ensure solvents are thoroughly degassed. Screen other bases like K₃PO₄ or Cs₂CO₃.[2][3]
Homo-coupling Byproduct
Presence of oxygen leading to oxidative homo-coupling of boronic acid.
Improve inert atmosphere technique. Decrease reaction temperature slightly.
Protodeboronation
The boronic acid group is replaced by hydrogen before coupling.
Ensure the base is not excessively strong or hydrolyzing. Use a slight excess, but not a large excess, of the boronic acid.[12]
Use fresh, high-quality Pd/C. Ensure the system is properly sealed and that the H₂ balloon remains inflated. Increase reaction time.
Difficult Purification
Residual palladium catalyst in the product.
For the Suzuki coupling, ensure a thorough aqueous workup.[12] For the reduction, ensure filtration through Celite is performed carefully.
Safety Precautions
General: All procedures should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagents: Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Nitroaromatic compounds are toxic and potentially explosive.
Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper. Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby.
Cano-Vicent, A., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
Wang, L., et al. (2021). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications. [Link]
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Why use base in suzuki coupling. HZPT Blog. [Link]
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Publishing. [Link]
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
Chen, J., et al. (2021). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. [Link]
Application Notes and Protocols for the Safe Handling of 2-Methyl-[1,1'-biphenyl]-3-amine in a Laboratory Setting
Abstract: This document provides a comprehensive guide to the safe handling of 2-Methyl-[1,1'-biphenyl]-3-amine in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, thi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the safe handling of 2-Methyl-[1,1'-biphenyl]-3-amine in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing safety data from structurally analogous aromatic amines and biphenyl derivatives, namely 2-aminobiphenyl and 3-aminobiphenyl. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through a deep understanding of the potential hazards and the implementation of rigorous handling procedures.
Section 1: Hazard Identification and Risk Assessment
2-Methyl-[1,1'-biphenyl]-3-amine is an aromatic amine, a class of compounds known for their potential toxicity.[1][2][3] Structurally similar compounds, such as 4-aminobiphenyl, are classified as known human carcinogens.[4][5][6][7][8] Therefore, it is prudent to handle 2-Methyl-[1,1'-biphenyl]-3-amine as a suspected carcinogen.[9][10] The primary routes of exposure are inhalation, skin contact, and ingestion.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[11] This assessment must consider the quantity of the chemical being used, the potential for aerosol generation, and the specific manipulations to be performed.[11]
Table 1: Inferred Hazard Profile for 2-Methyl-[1,1'-biphenyl]-3-amine
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-Methyl-[1,1'-biphenyl]-3-amine, a multi-layered approach to exposure control is mandatory.
Engineering Controls
All work with 2-Methyl-[1,1'-biphenyl]-3-amine, especially the handling of powders and the preparation of solutions, must be conducted within a certified chemical fume hood.[18][19][20] The fume hood provides primary containment and protects the user from inhaling potentially harmful dust or vapors. Work surfaces within the fume hood should be covered with absorbent, disposable liners to contain any spills.[18]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound.[20]
Body Protection: A fully fastened laboratory coat must be worn.[18] For procedures with a higher risk of contamination, disposable coveralls are recommended.
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[12] Given that aromatic amines can be absorbed through the skin, consider double-gloving for added protection.[20] Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[12] When there is a significant splash risk, a face shield should be worn in addition to safety goggles.
Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection is typically not necessary. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for minimizing exposure and preventing accidents.
Handling Protocol
Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling 2-Methyl-[1,1'-biphenyl]-3-amine.[20]
Weighing: Weigh the solid compound within the fume hood.[19] Use a disposable weighing boat or line the balance with plastic-backed absorbent paper. Handle the powder with care to avoid generating dust.
Dissolving and Transferring: When dissolving the compound or transferring solutions, use a pipette with a mechanical aid; never pipette by mouth.[18][19] All transfers should be performed over a spill tray to contain any drips or splashes.
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.
Storage Protocol
Container: Store 2-Methyl-[1,1'-biphenyl]-3-amine in a tightly sealed, clearly labeled container.[21] The label should include the chemical name, and appropriate hazard warnings (e.g., "Suspected Carcinogen," "Toxic").
Location: Store the container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[9] A secondary containment vessel, such as a tray or bin, is recommended.
Inventory: Maintain an accurate inventory of the amount of 2-Methyl-[1,1'-biphenyl]-3-amine in storage.
Section 4: Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or accidental exposure.
Spill Response
The response to a spill will depend on its size and location.
Minor Spill (within a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Dispose of all cleanup materials as hazardous waste.
Major Spill (outside a fume hood or a large volume):
Evacuate the immediate area and alert all personnel.[22][23]
If the substance is flammable, turn off all ignition sources.[23]
Close the doors to the affected area to contain vapors.[22][23]
Contact your institution's emergency response team or environmental health and safety department immediately.[24]
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing.[25] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12]
Section 5: Waste Disposal
All waste containing 2-Methyl-[1,1'-biphenyl]-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
Collection: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.[21]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[26] Do not dispose of this chemical down the drain or in the regular trash.[27] Contact your institution's environmental health and safety department for specific disposal procedures.
Section 6: Visualization of Protocols
Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Methyl-[1,1'-biphenyl]-3-amine.
Spill Response Decision Tree
Caption: Decision-making process for spill response.
References
Carnegie Mellon University. (n.d.). Emergency Response Guide for Laboratories. Retrieved February 15, 2026, from [Link]
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved February 15, 2026, from [Link]
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved February 15, 2026, from [Link]
University of Pittsburgh. (n.d.). Guidelines for Working with Carcinogens. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (2021). 4-Aminobiphenyl - 15th Report on Carcinogens. Retrieved February 15, 2026, from [Link]
Brooklyn College. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved February 15, 2026, from [Link]
The University of Western Australia. (2024). Laboratory emergency response procedures. Retrieved February 15, 2026, from [Link]
University of Delaware. (n.d.). Chemical Carcinogens. Retrieved February 15, 2026, from [Link]
National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. Retrieved February 15, 2026, from [Link]
University of Cambridge. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 3-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved February 15, 2026, from [Link]
CPAchem. (2022). Safety data sheet: 3-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]
Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved February 15, 2026, from [Link]
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]
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YouTube. (2022). How to Properly Dispose of Household Hazardous Waste. Retrieved February 15, 2026, from [Link]
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Application Note: Synthesis of N-Substituted Biphenyl Amines from CAS 172975-98-3
This Application Note is designed for researchers in medicinal chemistry and materials science (OLED hole-transport layer development). It details the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and materials science (OLED hole-transport layer development). It details the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3), a sterically challenged aniline scaffold.
Executive Summary
2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3) is a critical intermediate for constructing atropisomeric biaryl scaffolds used in pharmaceutical kinase inhibitors and optoelectronic materials. However, the ortho-methyl group at the C2 position imposes significant steric hindrance adjacent to the C3-amino group, often leading to poor yields under standard nucleophilic substitution conditions.
This guide provides two high-fidelity protocols to overcome these steric barriers:
Objective: Synthesize N-aryl derivatives (Diarylamines).
Challenge: The ortho-methyl group on the substrate hinders the coordination of the amine to the Palladium center.
Solution: Use of BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts generate bulky, electron-rich active species that facilitate oxidative addition and, crucially, reductive elimination in sterically crowded systems.
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
Preparation (Inert Atmosphere):
In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Aryl Halide (1.1 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv).
Note: If the aryl halide is a liquid, add it after the solvent.
Solvation:
Add anhydrous Toluene via syringe. The target concentration is 0.2 M (e.g., 2 mL solvent per 0.4 mmol substrate).
Seal the vial with a Teflon-lined screw cap.
Reaction:
Heat the reaction block to 80–100°C .
Stir vigorously (800+ RPM) for 2–12 hours .
Monitoring: Check reaction progress via LC-MS or TLC. The limiting reagent (amine) should be consumed.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
The ortho-methyl group of CAS 172975-98-3 creates a "pocket" that destabilizes the Pd-Amido complex. BrettPhos is designed with extreme bulk (cyclohexyl and isopropyl groups) that forces the amine into the correct geometry for reductive elimination , which is the rate-determining step for hindered amines.
Protocol B: Reductive N-Alkylation
Objective: Synthesize N-alkyl derivatives (Secondary Amines).
Challenge: Avoiding over-alkylation (tertiary amine formation) and overcoming the nucleophilicity drop caused by the ortho-methyl group.
Solution: Use Sodium Triacetoxyborohydride (STAB) . It is a mild hydride donor that reduces the intermediate imine selectively without reducing the aldehyde/ketone, preventing side reactions.
Acid Catalyst: Acetic Acid (AcOH) (1–2 drops, optional but recommended for ketones)
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Procedure
Imine Formation:
In a round-bottom flask, dissolve the Substrate (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (0.2 M).
Add Acetic Acid (catalytic amount) if using a ketone or a sterically hindered aldehyde.
Stir at room temperature for 30–60 minutes under Nitrogen. This allows the equilibrium formation of the imine/iminium species.
Reduction:
Add NaBH(OAc)₃ (1.5 equiv) in a single portion.
Stir at room temperature for 4–16 hours .
Note: Gas evolution (minor) may occur.
Quench & Workup:
Quench the reaction by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir for 15 minutes until gas evolution ceases.
Extract the aqueous layer with DCM (3x).
Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
Purification:
Purify via Flash Chromatography.
Note: Amine products often streak on silica. Add 1% Triethylamine (TEA) to your eluent system to sharpen the bands.
Critical Process Parameters (CPP) & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Catalyst Poisoning
Ensure all reagents are dry. Oxygen kills the active Pd(0) species; degas solvents thoroughly.
No Reaction (Protocol A)
Steric Clashing
Switch from BrettPhos to tBuXPhos (better for extremely hindered substrates) or increase Temp to 110°C.
Incomplete Conversion (Protocol B)
Stable Hemiaminal
The imine is not forming due to sterics. Add molecular sieves (4Å) to the reaction to drive water removal.
Di-alkylation (Protocol B)
Excess Aldehyde
Strictly control stoichiometry (1.05 equiv aldehyde). Use a bulky reductant like STAB rather than NaCNBH₃.
Safety & Handling
CAS 172975-98-3: Like many aromatic amines, this compound should be treated as a potential sensitizer and toxicant. Handle in a fume hood.
Palladium Catalysts: Heavy metal waste must be segregated.
Solvents: Toluene and DCE are hazardous. DCE is a potential carcinogen; use DCM if DCE is unavailable, though reaction rates may slow.
References
Buchwald-Hartwig Amination Overview
Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Application in C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
Source: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
improving yield of 2-Methyl-[1,1'-biphenyl]-3-amine synthesis
Executive Summary & Core Challenge The synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 14294-33-8) presents a classic challenge in organic chemistry: ortho-substitution steric hindrance .[1][2] The methyl group at th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
The synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 14294-33-8) presents a classic challenge in organic chemistry: ortho-substitution steric hindrance .[1][2] The methyl group at the C2 position creates significant steric bulk near the reaction center (C1), impeding the oxidative addition and transmetalation steps in palladium-catalyzed cross-coupling. Furthermore, if attempting direct coupling with the free amine, the nitrogen lone pair can coordinate to the palladium catalyst, leading to deactivation.
This guide prioritizes a Two-Step Nitro-Reduction Route over direct amine coupling.[1][2] While longer, this pathway consistently delivers higher purity and overall yield by avoiding catalyst poisoning and allowing for intermediate purification.
Strategic Workflow: The "Nitro-First" Protocol
The following decision tree outlines the recommended workflow to maximize yield.
Caption: Optimized synthetic workflow comparing the robust Nitro-Reduction route (Green) against the riskier Direct Amine route (Red).
Phase 1: Constructing the Biaryl Core (Suzuki Coupling)
The critical bottleneck is the formation of the C-C bond between 1-bromo-2-methyl-3-nitrobenzene and phenylboronic acid .[1][2]
Critical Parameter: Ligand Selection
Standard ligands like PPh3 (in Pd(PPh3)4) are insufficient for this sterically congested substrate. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate the coupling.[2]
Comparative Ligand Efficiency Data:
Ligand
Catalyst System
Yield (24h)
Mechanistic Insight
PPh3
Pd(PPh3)4
< 30%
Lacks bulk to promote reductive elimination; poor oxidative addition.[1][2]
SPhos
Pd(OAc)2 / SPhos
85-92%
High electron density facilitates oxidative addition; bulk prevents homocoupling.[1][2]
XPhos
Pd2(dba)3 / XPhos
80-88%
Excellent, but SPhos is often superior for ortho-methyl specifically.[1][2]
PCy3
Pd(OAc)2 / PCy3
50-60%
Good electron donor, but less stable than Buchwald ligands.[1][2]
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[1][2]
Step-by-Step:
Degassing (Crucial): Sparge all solvents with Argon or Nitrogen for at least 30 minutes. Oxygen causes rapid catalyst decomposition and homocoupling of the boronic acid.
Mixing: In a reaction vial, combine the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and base.
Solvent Addition: Add the degassed solvent system under an inert atmosphere.
Heating: Heat to 90-100°C for 12-18 hours. Note: Do not exceed 110°C to prevent protodeboronation of the phenylboronic acid.
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash chromatography (Hexanes/EtOAc). The nitro-biaryl intermediate is usually a yellow solid/oil and separates easily from non-polar byproducts.[1][2]
Phase 2: Nitro Reduction to Amine[1][3][4]
Once the biaryl core is established, reducing the nitro group is straightforward. Avoid harsh acidic conditions if possible to prevent side reactions, though the biphenyl core is generally stable.
Increase the temperature to 100°C, but ensure the vessel is sealed to prevent solvent loss.
Check the quality of Phenylboronic acid. If it's old, it may have dehydrated to the boroxine (anhydride), which reacts slower. Recrystallize or use excess (1.5 equiv).
Q2: I observe a major byproduct that looks like biphenyl (Ph-Ph).
Diagnosis: Homocoupling of the phenylboronic acid.
Fix: This occurs when the oxidative addition of the aryl bromide is too slow (due to steric hindrance), leaving the catalyst available to oxidize the boronic acid.
Slow Addition: Add the phenylboronic acid solution slowly via syringe pump over 1-2 hours.
Degassing: Oxygen promotes homocoupling. Re-evaluate your inert gas technique.
Q3: Can I use Pd/C and Hydrogen for the reduction step?
Answer: Yes, but with caution.
Risk: In some cases, Pd/C can catalyze the reduction of the biphenyl ring itself or dehalogenation if halogens are present elsewhere. For 2-methyl-3-nitrobiphenyl, Pd/C (10%) at 1 atm H2 is generally safe and clean.[1][2] If you lack a hydrogenation apparatus, the Iron/NH4Cl method is more robust.
Q4: The final product is an oil that won't crystallize.
Fix: 2-Methyl-[1,1'-biphenyl]-3-amine is often an oil or low-melting solid.[1][2] Convert it to the Hydrochloride salt for easier handling and storage.
Dissolve amine in Diethyl Ether.
Add 2M HCl in Ether dropwise.
Filter the white precipitate (HCl salt). This stabilizes the amine against oxidation.
References
Suzuki Coupling of Sterically Hindered Substrates (SPhos/XPhos)
Title: "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
removing palladium catalyst residues from 2-Methyl-[1,1'-biphenyl]-3-amine
Topic: Removing Palladium Catalyst Residues from 2-Methyl-[1,1'-biphenyl]-3-amine Case ID: PD-REM-001 Status: Active Guide Executive Summary & Diagnostic Strategy The Challenge: You are isolating 2-Methyl-[1,1'-biphenyl]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Palladium Catalyst Residues from 2-Methyl-[1,1'-biphenyl]-3-amine
Case ID: PD-REM-001
Status: Active Guide
Executive Summary & Diagnostic Strategy
The Challenge:
You are isolating 2-Methyl-[1,1'-biphenyl]-3-amine . The presence of the primary amine (Lewis base) at the 3-position creates a competitive binding environment. Residual Palladium (Pd) often coordinates to this nitrogen, forming stable complexes that resist simple filtration. Furthermore, the lipophilic biaryl core complicates aqueous extraction.
Regulatory Target (ICH Q3D):
For Class 2B elements (Palladium), the standard limit for oral drug products is <10 ppm (Option 1 concentration limit) or 100 µ g/day (Permitted Daily Exposure).[1]
Interactive Decision Matrix
Use the following logic flow to select your remediation strategy based on your current Pd levels and process scale.
Figure 1: Strategic decision tree for Pd removal based on contamination load and operational scale.
Method A: Solid-Supported Scavengers (Lab & Process Scale)
This is the most robust method for amines. We utilize functionalized silica or polymers to out-compete the product amine for the Pd center.
Recommended Scavenger:Thiol (Si-SH) or Thiourea (Si-Thiourea) functionalized silica.
Avoid: Sulfonic Acid (SCX) scavengers. These will protonate your amine product (2-Methyl-[1,1'-biphenyl]-3-amine) and bind it to the resin, causing massive yield loss.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Pd levels remain high (>50 ppm)
Kinetic Trap: The Pd-Amine complex is stable at RT.
Heat the mixture. Increase temperature to 50–60°C. Ligand exchange is endothermic and kinetically slow at room temperature.
Product Yield Loss
Non-Specific Binding: The scavenger is too acidic or porous.
Switch to SiliaMetS® Thiol or QuadraSil™ MP . Avoid charcoal-based supports if yield is critical.
Slow Filtration
Fines Generation: Vigorous stirring pulverized the silica.
Use an overhead stirrer (gentle) instead of a magnetic stir bar (grinding effect).
Validated Protocol: The "Thiol Exchange"
Dissolution: Dissolve crude 2-Methyl-[1,1'-biphenyl]-3-amine in THF, Ethyl Acetate, or Toluene (10 volumes). Avoid MeOH if using polymer resins that swell excessively.
Loading: Add 3–4 equivalents (w/w relative to expected Pd mass, or 5-10 wt% relative to product) of Thiol-functionalized silica.
Incubation: Agitate at 50°C for 4 hours .
Why? Heat provides the activation energy to break the Pd-N (product) bond and form the thermodynamically superior Pd-S (scavenger) bond.
Filtration: Cool to room temperature. Filter through a 0.45 µm pad or a coarse glass frit.
Wash: Rinse the filter cake with 2 volumes of solvent to recover entrained product.
For scales >1 kg, silica scavengers become expensive. Aqueous washing with specific chelators is the industry standard for cost control.
The Reagent:N-Acetylcysteine (NAC) .
Mechanism: NAC is water-soluble. It contains a thiol (-SH) and a carboxylic acid. In basic conditions, it forms a water-soluble dianionic complex with Pd, pulling it from the organic phase (product) into the aqueous phase (waste).
Mechanistic Visualization
Figure 2: Phase transfer mechanism. The Pd must break coordination with the lipophilic biaryl amine and bind to the hydrophilic NAC.
Validated Protocol: The NAC Wash
Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Toluene, DCM, or MTBE).
Reagent Mix: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 8–9 using NaOH or Ammonia.
Critical: The pH must be basic to deprotonate the NAC thiol (making it a better nucleophile) and keep the Pd-NAC complex soluble in water.
Extraction: Add the aqueous NAC solution to the organic product layer (Ratio 1:1 v/v).
Agitation: Stir vigorously at 40–50°C for 1–2 hours .
Note: Color change is common (Organic layer lightens; Aqueous layer turns dark/red).
Separation: Separate layers. The Pd is now in the aqueous waste.
Polishing: Wash the organic layer once with brine to remove residual NAC.
Method C: Activated Carbon (The "Nuclear" Option)
Use this only if Pd > 1000 ppm. Carbon is non-selective and will reduce the yield of your biaryl amine by adsorbing the aromatic rings.
Selection: Use C-5331 (or equivalent wood-based chemically activated carbon).
Protocol: Add 10 wt% carbon. Stir 2 hours at RT. Filter over Celite to prevent carbon fines from contaminating the final product.[2]
Analytical Verification (Self-Validation)
You cannot assume removal. You must verify.
Visual Check: Pure 2-Methyl-[1,1'-biphenyl]-3-amine should be off-white or pale yellow. Dark or grey colors indicate colloidal Pd(0).
Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.
Digestion: Use Aqua Regia or concentrated HNO3. Ensure the biaryl core is fully digested to release encapsulated Pd.
Quick Test (Qualitative): Sodium Borohydride test.
Take 1 mL of solution. Add a pinch of NaBH4.
Result: Immediate black precipitate indicates high levels of reducible Pd (>100 ppm). No change suggests low levels.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Scavenging Solutions for the Pharmaceutical Industry. Application Note.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.
Technical Support Center: Functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine
Welcome to the technical support guide for minimizing side reactions during the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine. This document is designed for researchers, chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for minimizing side reactions during the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. By understanding the molecule's inherent reactivity and common pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.
Understanding the Substrate: Reactivity Profile
2-Methyl-[1,1'-biphenyl]-3-amine is a sterically hindered aniline derivative. Its reactivity is governed by several key features:
The Amino Group (-NH₂): As the primary reactive site, this nucleophilic and basic group is prone to N-functionalization (alkylation, acylation, arylation). It is a strong ortho-, para-director, activating the aromatic ring towards electrophilic substitution.
Steric Hindrance: The methyl group at the C2 position and the adjacent phenyl ring create significant steric congestion around the amine and the C2 and C4 positions of the substituted ring. This can impede the approach of bulky reagents.
Electronic Effects: The amine group strongly activates the ring it's attached to (Ring A), making C-H functionalization at the C4 and C6 positions electronically favorable. Ring B remains relatively unactivated.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the functionalization of this substrate.
Q1: My N-alkylation reaction is giving significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?
A1: Over-alkylation is a classic problem when functionalizing primary amines, as each subsequent alkylation often produces a more nucleophilic amine.[1] To promote mono-alkylation:
Use a Large Excess of the Amine: Employing a 5-10 fold excess of 2-methyl-[1,1'-biphenyl]-3-amine relative to the alkylating agent can statistically favor the mono-alkylated product.
"Borrowing Hydrogen" Strategy: A more modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[2] This technique uses a catalyst (often ruthenium or iridium-based) to reversibly convert an alcohol into an aldehyde in situ.[2][3] The aldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method forms the C-N bond with water as the only byproduct and often shows excellent selectivity for mono-alkylation.[2]
Protecting Group Strategy: Consider temporarily protecting the amine. Acylation to form an amide, for instance, drastically reduces the nitrogen's nucleophilicity, preventing further reaction.[4][5] The protecting group can be removed later via hydrolysis.
Q2: I am attempting a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and getting low yields and catalyst decomposition. What are the critical parameters to check?
A2: The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to several factors.[6][7]
Ligand Choice: This is arguably the most critical parameter.[8][9] For sterically hindered substrates like this, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote the crucial reductive elimination step.[8][9][10]
Base Selection: The choice of base is crucial and can be the source of many side reactions.[11] While strong bases like NaOt-Bu often lead to faster reaction rates, they are incompatible with many functional groups.[8] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[12]
Solvent and Degassing: Aprotic, non-polar solvents like toluene or dioxane are standard.[8] Oxygen can deactivate the Pd(0) catalyst and phosphine ligands, leading to side reactions like homocoupling.[12] It is imperative to thoroughly degas the solvent and reaction mixture, typically by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[12]
Palladium Precatalyst: Using modern, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the efficient and reliable generation of the active LPd(0) catalyst, which is crucial for initiating the catalytic cycle.[13]
Q3: I want to functionalize the aromatic ring (C-H activation). Which position is most likely to react, and how can I control regioselectivity?
A3: The inherent electronic properties of the substrate strongly favor functionalization on the amine- and methyl-bearing ring (Ring A).
Favored Positions: The C4 and C6 positions are the most electronically activated by the strong ortho-, para-directing amine group.[5] Steric hindrance from the biphenyl system might slightly favor the C4 position.
Controlling Regioselectivity: Achieving high regioselectivity can be challenging.[14]
Directing Groups: A powerful strategy is to install a removable directing group on the amine nitrogen.[15] For example, a pyrimidine directing group can facilitate highly selective ortho-C-H functionalization (at the C4 position in this case).[15]
Catalyst Control: In reactions like iridium-catalyzed C-H borylation, the choice of ligand and boron source can dramatically influence the regiochemical outcome, sometimes favoring the less sterically accessible ortho position.[16]
Troubleshooting Guide
This section provides a structured approach to solving specific experimental problems.
Problem 1: Low or No Conversion in Buchwald-Hartwig N-Arylation
Your TLC or LC-MS shows primarily unreacted starting materials.
Potential Cause
Explanation & Recommended Action
Inactive Catalyst
The active Pd(0) species is not forming. This is a common failure point. Solution: 1) Ensure rigorous degassing of all solvents and reagents.[12] 2) Switch to an air-stable precatalyst (e.g., XPhos Pd G3) that reliably generates the active catalyst upon exposure to base.[17] 3) Check the purity of your phosphine ligand; they can oxidize upon storage.[12]
Incorrect Base
The base may be too weak to deprotonate the amine or facilitate the catalytic cycle effectively. Solution: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or NaOt-Bu. Be mindful of the functional group compatibility of stronger bases.[8][11]
Poor Solubility
One or more components (substrate, aryl halide, base) may not be sufficiently soluble in the chosen solvent, preventing the reaction. Solution: Screen alternative solvents. While toluene and dioxane are common, sometimes a switch to t-BuOH or CPME can resolve solubility issues.[8][17]
Inhibitory Effect of Aryl Iodide
Contrary to many cross-coupling reactions, aryl iodides can sometimes be challenging in Buchwald-Hartwig aminations. The generated iodide anion can form unreactive palladium dimers, inhibiting the catalyst.[8][17] Solution: If possible, switch to the corresponding aryl bromide or chloride, which often exhibit better reactivity in C-N couplings.[17]
Problem 2: Formation of Hydrodehalogenation Side Product
You observe a significant amount of the arene product where the halide on your coupling partner has been replaced by a hydrogen.
Potential Cause
Explanation & Recommended Action
β-Hydride Elimination
This side reaction can compete with reductive elimination in the catalytic cycle, especially if the amine has β-hydrogens.[7] Solution: The choice of ligand is key to suppressing this pathway. Bulky ligands like those developed by Buchwald are designed to make the final C-N bond-forming reductive elimination step faster than competing side reactions.[9]
Presence of Water/Proton Source
Trace water or other protic sources can protonolyze key organopalladium intermediates. Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₃PO₄) in a glovebox or desiccator.
Workflow for Troubleshooting a Failed N-Arylation Reaction
Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a robust starting point for coupling 2-Methyl-[1,1'-biphenyl]-3-amine with an aryl bromide.
Reagents & Equipment:
2-Methyl-[1,1'-biphenyl]-3-amine (1.0 eq)
Aryl bromide (1.2 eq)
XPhos Pd G3 Precatalyst (2 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
Anhydrous Toluene
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
Setup: In a glovebox, add the XPhos Pd G3 precatalyst and sodium tert-butoxide to the Schlenk tube. If a glovebox is not available, add the reagents under a positive flow of inert gas.
Reagent Addition: Remove the tube from the glovebox (if used). Add 2-Methyl-[1,1'-biphenyl]-3-amine and the aryl bromide.
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the Catalytic Cycle and Potential Side Reactions
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination and key side reactions.
References
Benchchem. (n.d.). A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Seregin, I. V., & Gevorgyan, V. (2006). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. National Institutes of Health. Retrieved from [Link]
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
Krska, S. W., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
ResearchGate. (2025, October 17). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]
National Institutes of Health. (2024, June 26). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
Royal Society of Chemistry. (2023, December 15). Synthetic Methods for Primary Anilines. Retrieved from [Link]
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
ACS Publications. (2023, March 7). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]
The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researchers in st...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researchers in structural verification, impurity profiling, and differentiation from critical regioisomers during drug development.[1]
[1]
Executive Summary & Compound Significance
2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 120484-50-6) acts as a specialized biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors where the ortho-methyl group induces a specific dihedral twist, locking the conformation relative to the planar biphenyl amine.[1]
Core Application: Fragment-based drug discovery (FBDD), Suzuki-Miyaura coupling intermediate.[1]
Analytical Challenge: Differentiating the 1,2,3-substitution pattern of Ring A from closely related regioisomers (e.g., 3-amino-4-methylbiphenyl) which possess identical molecular weights (MW 183.25).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this standardized protocol. This workflow minimizes solvent effects that can obscure labile amine protons.
Sample Preparation
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl3.[1]
Reasoning: DMSO-d6 forms hydrogen bonds with the primary amine (-NH2), sharpening the signal and shifting it downfield (approx.[1] 4.5–5.0 ppm) for easier integration.[1] CDCl3 often results in a broadened, exchange-prone peak that can be mistaken for water.[1]
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]
Instrument Parameters
Parameter
Setting
Rationale
Frequency
400 MHz or higher
Essential to resolve the aromatic multiplet overlap (6.5–7.5 ppm).[1]
Pulse Angle
30° (approx. 3-4 µs)
Prevents saturation, allowing accurate integration of the methyl singlet.[1]
Relaxation Delay (D1)
1.0 – 5.0 s
Ensures full relaxation of the isolated methyl protons for quantitative integration.
The structure consists of two distinct aromatic systems: the trisubstituted Ring A (containing the amine and methyl) and the monosubstituted Ring B (phenyl).
Note on Ring A: The 2-methyl group creates a "roofing" effect on the coupling of H-4 and H-5, but the primary splitting is a clear doublet-triplet-doublet pattern characteristic of 1,2,3-substitution.
Validation: If peaks remain >7.5 ppm, the reduction is incomplete.
Visualization: Structural Logic & Workflow
The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the regioisomer.
Figure 1: Decision tree for distinguishing 2-methyl-[1,1'-biphenyl]-3-amine from its 4-methyl isomer using 1H NMR spectral features.
References
National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-3-amine Mass Spectrum & Data.[1][5] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
Reich, H. J.WinPLT NMR Chemical Shift Prediction & Substituent Effects. University of Wisconsin-Madison. (Based on Curphy-Morrison Additivity Constants).
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]
Sigma-Aldrich. Product Specification: 3-Amino-2-methylbiphenyl.[1] (Reference for physical properties and structural confirmation).
High-Resolution NMR Guide: Distinguishing 2-Methyl-[1,1'-biphenyl]-3-amine from Regioisomers
Executive Summary In the synthesis of biaryl scaffolds—ubiquitous in kinase inhibitors and liquid crystals—2-Methyl-[1,1'-biphenyl]-3-amine (Target A ) presents a unique analytical challenge. Its synthesis, often via Suz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of biaryl scaffolds—ubiquitous in kinase inhibitors and liquid crystals—2-Methyl-[1,1'-biphenyl]-3-amine (Target A ) presents a unique analytical challenge. Its synthesis, often via Suzuki-Miyaura cross-coupling, frequently generates regioisomers (e.g., the 4-amine or 6-amine variants) or positional isomers (e.g., 4-methyl analogues) that co-elute during HPLC.
This guide provides a definitive NMR workflow to distinguish the 1,2,3-substitution pattern of the target from its 1,2,4- and 1,2,6- isomers. The protocol relies on the specific "sandwich" effect of the methyl group, which influences both scalar coupling (
) and through-space (NOE) interactions.
Structural Landscape & Isomer Analysis
The core challenge is distinguishing the specific arrangement of the Amine (-NH
), Methyl (-CH), and Phenyl (-Ph) groups on the central benzene ring (Ring A).
Figure 1: Structural differentiation based on proton connectivity patterns.
NMR Distinction Strategy (The Three Pillars)
Pillar 1: The "Missing Singlet" (1H Scalar Coupling)
The most immediate diagnostic is the multiplicity of the aromatic protons on Ring A.
Target (1,2,3-subst): The protons are at positions 4, 5, and 6. They are contiguous.
H4: Doublet (ortho to H5).
H5: Triplet (or dd, meta to both substituents).
H6: Doublet (ortho to H5).
Result: No aromatic singlet is observed on Ring A.
Isomer B (1,2,4-subst): Protons are at 3, 5, and 6.
H3: Isolated between Me and NH
. Appears as a Singlet (or d with small coupling).
Result: A distinct singlet ~6.5–6.8 ppm is a red flag for this isomer.
Pillar 2: The Orthogonal Twist (Ring Current Effect)
In 2-methylbiphenyls, the steric clash between the 2-Me group and the ortho-protons of Ring B forces the two aromatic rings to twist significantly (dihedral angle ~60–90°).
Effect: The 2-Me group sits in the shielding cone of Ring B.
Observation: The methyl signal appears upfield (
2.0–2.1 ppm) compared to a standard planar aryl-methyl ( 2.3 ppm).
Pillar 3: NOE Verification (Self-Validation)
To confirm the methyl group is at position 2 (next to the phenyl ring) and not position 4:
Target: Strong NOE between Me-2 and Ring B ortho-protons (due to proximity).
Isomer C (4-Me): The methyl is far from Ring B. No NOE to Ring B protons.
Comparative Data Guide
The following table summarizes the expected spectral features for the target versus its primary impurity.
Feature
Target: 2-Methyl-[1,1'-biphenyl]-3-amine
Isomer: 2-Methyl-[1,1'-biphenyl]-4-amine
Substitution
1,2,3 (Contiguous)
1,2,4 (Isolated proton)
Ring A Pattern
d, t, d (AMX/ABC system)
s, d, d (Singlet + AB system)
H-4 / H-3
H4: Doublet ( ~6.7 ppm)
H3:Singlet ( ~6.6 ppm)
Methyl Shift
2.05 - 2.15 ppm (Shielded)
2.10 - 2.20 ppm
NOE Signal
Me Ring B (ortho-H)
Me Ring B (ortho-H)
HMBC
Me correlates to C1, C2, C3 (C-NH2)
Me correlates to C1, C2, C3 (C-H)
Experimental Protocol
A. Sample Preparation
Solvent: DMSO-
is preferred over CDCl.
Reason: DMSO sharpens the exchangeable amine (-NH
) protons, allowing their integration (2H) and NOE analysis. In CDCl, amine protons are often broad and concentration-dependent.
Concentration: 10–15 mg in 0.6 mL solvent.
B. Acquisition Parameters (400 MHz+)
1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.
1D NOE / NOESY:
Irradiate/Select the Methyl singlet (~2.1 ppm).
Look for enhancement of Ring B protons (~7.3 ppm).
13C / HMBC: Essential if the proton spectrum is crowded.
C. Decision Workflow
Figure 2: Step-by-step logic for assigning the biphenyl amine structure.
Detailed Spectral Interpretation
The Aromatic Region (6.5 – 7.5 ppm)
For the target 2-Methyl-[1,1'-biphenyl]-3-amine :
7.30 – 7.45 (m, 5H): Ring B protons. These appear as a multiplet. Due to the twist, the ortho-protons of Ring B may broaden or shift slightly upfield compared to a planar biphenyl.
6.95 (t, J=7.8 Hz, 1H):H-5 . This is the proton meta to the amine and meta to the phenyl ring. It couples to both H4 and H6.
6.65 (d, J=7.8 Hz, 1H):H-4 . Ortho to the amine. The electron-donating effect of -NH shields this proton, moving it upfield.
6.55 (d, J=7.8 Hz, 1H):H-6 . Para to the amine. Also shielded, but distinct from H4.
The Aliphatic Region
2.08 (s, 3H): Methyl group. Note the shift is < 2.2 ppm. If this peak appears > 2.3 ppm, suspect the 4-Methyl isomer (Isomer C), where the methyl is not shielded by the orthogonal phenyl ring.
References
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on chemical shifts).
Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for NOE and Ring Current methodologies).
Gunther, H.NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH, 2013. (Fundamental analysis of spin systems).
Reich, H. J. "Chemical Shifts in Biphenyls and Ring Current Effects." University of Wisconsin-Madison NMR Database. (Grounding for the orthogonal twist shielding mechanism).
National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
Validation
Technical Comparison Guide: HPLC Purity Analysis of 2-Methyl-[1,1'-biphenyl]-3-amine
Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 6020-29-7) presents a unique chromatographic challenge compared to simple biphenyls. The presence of a methyl group at the ort...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 6020-29-7) presents a unique chromatographic challenge compared to simple biphenyls. The presence of a methyl group at the ortho position (C2) induces a steric twist in the biphenyl system, reducing planarity. Furthermore, the amine group at C3 introduces basicity (pKa
Standard C18 methods often fail to resolve this molecule from its structural isomers (e.g., 2-methyl-4-amine analogs) or synthetic precursors (e.g., 2-methyl-3-nitrobiphenyl) due to "hydrophobic collapse" where subtle steric differences are masked.
This guide compares two methodologies:
The "Workhorse" Method (C18): Standard Reverse Phase.
The "Expert" Method (Biphenyl/Phenyl-Hexyl): Utilizing
interactions for superior isomer resolution.
Chemical Profile
Property
Data
Chromatographic Implication
Structure
Biphenyl core, 2-Me, 3-NH
Steric hindrance prevents full planar adsorption on C18.
Basicity
Weak base (pKa ~4.5)
Prone to peak tailing on acidic silanols; requires pH control.
UV Max
~240–254 nm
Standard UV detection is sufficient.
Critical Impurities
Regioisomers, Nitro-precursors
Requires shape selectivity, not just hydrophobicity.[1]
Comparative Analysis: C18 vs. Biphenyl Phase[5]
The following analysis contrasts the performance of a standard Alkyl phase against an Aromatic stationary phase.
Cons: Poor selectivity for aromatic isomers. The 2-methyl steric twist reduces the effective hydrophobic surface area, leading to early elution and co-elution with impurities. Peak tailing is common due to accessible silanols interacting with the amine.
Method B: The "Optimized" Phenyl-Hexyl / Biphenyl Approach
Column: Biphenyl or Phenyl-Hexyl (e.g., 2.7 µm Fused Core).
Mechanism: Hydrophobic +
Interactions .
Verdict:Recommended.
Pros: The stationary phase aromatic rings interact with the analyte's biphenyl system. The "twist" in the analyte molecule creates a unique electron density profile that Phenyl phases can discriminate.
Data Support: Resolution (
) between isomers typically increases from <1.5 (C18) to >3.0 (Biphenyl).
Weighing: Accurately weigh 10 mg of 2-Methyl-[1,1'-biphenyl]-3-amine.
Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile.
Note: If the sample is the HCl salt, it dissolves readily.[1] If free base, sonication may be required.[1]
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (aromatic amines can be light-sensitive).
Method Development Logic & Mechanism
The following diagram illustrates the decision process and the mechanistic difference between the columns.
Figure 1: Decision tree for selecting the stationary phase based on the structural properties of methyl-substituted aminobiphenyls.
Performance Data Summary
The table below summarizes expected performance metrics based on comparative studies of aminobiphenyl isomers (derived from general biphenyl separation data).
Parameter
Method A (C18)
Method B (Biphenyl)
Acceptance Criteria
Retention Time ()
~8.5 min
~10.2 min
N/A
Tailing Factor ()
1.6 - 2.0
1.0 - 1.2
Resolution ()
1.2 (vs. isomer)
> 3.5
Theoretical Plates ()
~8,000
> 15,000
> 5,000
Note: Data extrapolated from separation of 2-, 3-, and 4-aminobiphenyl isomers on mixed-mode and phenyl phases.
Troubleshooting & Self-Validation
To ensure the method is "self-validating," perform these checks:
Peak Purity Check: Use a Diode Array Detector (DAD) to scan the peak apex, upslope, and downslope.[1] The spectra must match. Impurities often hide in the tail of the amine peak.
Buffer pH Stress Test: Vary the mobile phase pH by
units.
Observation: If retention time shifts drastically (>5%), the amine is partially ionizing.[1] Ensure pH is sufficiently low (pH < 3.0) to keep it fully protonated.
Carryover: Inject a blank solvent after the highest standard. Aromatic amines can stick to injector seals. Carryover should be <0.1%.
References
SIELC Technologies. HPLC Separation of Aminobiphenyl Isomers in Cation-Exchange Mode. (Demonstrates separation of aminobiphenyl isomers using mixed-mode chromatography, highlighting the need for specific interactions beyond simple hydrophobicity).
[Link]
Mac-Mod Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (Authoritative guide on using Phenyl-Hexyl and Biphenyl phases for aromatic and amine-containing compounds).
[Link]
Phenomenex. Chiral and Achiral Separation of Biogenic Amines. (Discusses the use of Phenyl-Hexyl columns for amine separations to improve peak shape and selectivity).
[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 16717, 3-Aminobiphenyl. (Source for general chemical properties and pKa data of the parent structure).
[Link]
A Comparative Guide to the FTIR Spectral Analysis of 2-Methyl-[1,1'-biphenyl]-3-amine
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone techn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide provides an in-depth comparative analysis of the FTIR spectral data for 2-Methyl-[1,1'-biphenyl]-3-amine, a substituted aromatic amine with significant potential in various research and development applications. By comparing its spectral features with those of structurally related alternatives, this guide will equip scientists with the necessary insights to confidently identify and differentiate this compound.
The Significance of Structural Nuances in FTIR Spectroscopy
The vibrational frequencies of a molecule's functional groups are highly sensitive to their local chemical environment. In the case of 2-Methyl-[1,1'-biphenyl]-3-amine, the interplay between the primary amine, the methyl group, and the biphenyl backbone gives rise to a unique and identifiable infrared spectrum. Understanding these nuances is critical for distinguishing it from similar molecules, ensuring purity, and confirming successful synthesis.
This guide will compare the expected spectral features of 2-Methyl-[1,1'-biphenyl]-3-amine with two key alternatives:
[1,1'-Biphenyl]-3-amine: This compound lacks the methyl group, allowing for a direct assessment of the methyl group's influence on the spectrum.
2-Methylaniline (o-Toluidine): This molecule contains the 2-methyl and 3-amine arrangement on a single benzene ring, providing a contrast to the extended biphenyl system.
Comparative Analysis of Key FTIR Spectral Regions
The FTIR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The unique combination of substituents in 2-Methyl-[1,1'-biphenyl]-3-amine will manifest in distinct absorptions in both regions.
N-H Stretching Vibrations (3500-3300 cm⁻¹)
Primary amines characteristically exhibit two N-H stretching bands in this region, corresponding to asymmetric and symmetric stretching modes.[1][2][3] The positions of these bands are influenced by hydrogen bonding and electronic effects.[4][5][6]
Compound
Expected Asymmetric N-H Stretch (cm⁻¹)
Expected Symmetric N-H Stretch (cm⁻¹)
Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine
~3450 - 3400
~3370 - 3320
The electron-donating methyl group and the biphenyl system will subtly influence the N-H bond strength, leading to specific frequencies in this range.
[1,1'-Biphenyl]-3-amine
~3440 - 3390
~3360 - 3310
The absence of the methyl group will result in slightly different N-H stretching frequencies compared to the target compound.
2-Methylaniline
~3470 - 3420
~3390 - 3340
The electronic environment of a single benzene ring will lead to noticeably different N-H stretching frequencies compared to the biphenyl system.
C-H Stretching Vibrations (3100-2850 cm⁻¹)
This region provides information about the aromatic and aliphatic C-H bonds within the molecules.
Compound
Aromatic C-H Stretch (cm⁻¹)
Aliphatic C-H Stretch (cm⁻¹)
Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine
~3100 - 3000
~2960 - 2850
The presence of both aromatic C-H from the biphenyl rings and aliphatic C-H from the methyl group will be evident.
[1,1'-Biphenyl]-3-amine
~3100 - 3000
Absent
The lack of an aliphatic C-H stretch is a clear distinguishing feature from the target compound.
2-Methylaniline
~3100 - 3000
~2960 - 2850
While both have aromatic and aliphatic C-H stretches, the overall pattern and relative intensities may differ due to the different ring systems.
Aromatic C=C Bending and N-H Bending Vibrations (1650-1450 cm⁻¹)
This region is often complex, with overlapping bands from aromatic ring vibrations and N-H bending.
Compound
Aromatic C=C Bends (cm⁻¹)
N-H Bending (Scissoring) (cm⁻¹)
Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine
~1620, 1580, 1500, 1450
~1630 - 1580
The substitution pattern on the biphenyl rings will influence the exact positions and intensities of the C=C bending vibrations. The N-H bend will be a medium to strong band.[2][3]
[1,1'-Biphenyl]-3-amine
~1610, 1570, 1490, 1440
~1620 - 1570
The positions of the aromatic C=C bends will differ slightly due to the absence of the methyl group's electronic and steric effects.
2-Methylaniline
~1620, 1590, 1510, 1460
~1620 - 1580
The aromatic C=C bending pattern will be characteristic of a substituted benzene ring rather than a biphenyl system.
C-N Stretching Vibrations (1350-1250 cm⁻¹)
The C-N stretching vibration in aromatic amines is typically a strong band.[2][3]
Compound
C-N Stretch (cm⁻¹)
Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine
~1320 - 1260
The electronic influence of the methyl group and the biphenyl system will determine the precise location of this strong absorption.
[1,1'-Biphenyl]-3-amine
~1310 - 1250
The absence of the methyl group's inductive effect will likely shift the C-N stretching frequency compared to the target molecule.
2-Methylaniline
~1300 - 1250
The C-N bond in the simpler aniline derivative will have a different vibrational frequency compared to the more complex biphenyl amine.
Out-of-Plane C-H Bending (Below 900 cm⁻¹)
The pattern of out-of-plane C-H bending bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic rings.
Compound
Expected Out-of-Plane C-H Bending Pattern
2-Methyl-[1,1'-biphenyl]-3-amine
A complex pattern of bands is expected due to the 1,2,3-trisubstituted and monosubstituted rings of the biphenyl system.
[1,1'-Biphenyl]-3-amine
The pattern will be indicative of a 1,3-disubstituted and a monosubstituted ring system.
2-Methylaniline
The pattern will be characteristic of a 1,2,3-trisubstituted benzene ring.
Experimental Protocol: Acquiring High-Quality FTIR Data
To obtain reliable and reproducible FTIR spectra for comparative analysis, the following protocol is recommended:
Sample Preparation:
For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred due to its minimal sample preparation requirements. Ensure the ATR crystal is clean before each measurement.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Instrument Setup:
Use a modern FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
Data Acquisition:
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
Collect the sample spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio.
Set the spectral resolution to 4 cm⁻¹.
Data Processing:
Perform a background subtraction.
If using ATR, apply an ATR correction to the spectrum.
Clearly label the peaks with their corresponding wavenumbers.
Visualizing Structural and Spectral Relationships
The following diagrams illustrate the key structural differences between the analyzed compounds and the logical workflow for their spectral differentiation.
Caption: Structural differences and their corresponding unique FTIR spectral features.
A Comparative Guide to the Definitive Structural Validation of 2-Methyl-[1,1'-biphenyl]-3-amine by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which succe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful discovery and development programs are built. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For scaffolds such as 2-Methyl-[1,1'-biphenyl]-3-amine, a seemingly minor change in substitution or stereochemistry can lead to vastly different biological outcomes. Therefore, relying on techniques that provide inferential or connectivity data alone can introduce unacceptable risks.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 2-Methyl-[1,1'-biphenyl]-3-amine, with a core focus on the gold-standard method: single-crystal X-ray crystallography. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, empowering you to not only execute but also troubleshoot the process of obtaining a definitive molecular structure.
Part 1: X-ray Crystallography: The Unimpeachable Arbiter of 3D Structure
While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[1][2] It resolves all ambiguity regarding isomerism, conformation, and intermolecular interactions, which is critical for building robust structure-activity relationships (SAR) and for securing intellectual property. The primary output is not an interpretation, but a precise set of atomic coordinates in three-dimensional space.[3][4][5]
The Experimental Workflow: From Powder to Publication-Quality Structure
The journey from a synthesized powder to a refined crystal structure is a process of meticulous control and optimization. The following protocol is a synthesis of best practices, designed to maximize the probability of success.
This is the most critical and often rate-limiting step.[6] The goal is to coax randomly oriented molecules in solution to pack into a highly ordered, single-crystal lattice. For a biphenyl derivative like 2-Methyl-[1,1'-biphenyl]-3-amine, which possesses both rigid and flexible character, careful solvent selection is paramount.
Experimental Protocol: Growing Single Crystals of 2-Methyl-[1,1'-biphenyl]-3-amine
Material Purity: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or become incorporated into the lattice, leading to poor-quality diffraction.
Solubility Screening: Systematically assess the solubility of ~1-2 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room or lower temperatures.[7]
Crystallization Method Selection:
Method A: Slow Evaporation (High-Yield, Less Control):
i. Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
ii. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks in an undisturbed, vibration-free location.[8]
Method B: Vapor Diffusion (High-Quality, Milligram-Scale): This is often the most successful method for obtaining high-quality crystals from small amounts of material.[9]
i. In a small vial (the "inner chamber"), dissolve 2-5 mg of the compound in a minimal amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).
ii. Place this vial inside a larger, sealed jar (the "outer chamber") containing a larger volume of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).
iii. Over time, the anti-solvent vapor will slowly diffuse into the inner chamber, reducing the solubility of the compound and promoting slow, controlled crystallization.[9][10]
Troubleshooting: A common failure mode for biphenyl systems is "oiling out," where the compound separates as a liquid phase instead of a solid crystal.[7]
Causality: This occurs when the solution becomes supersaturated too quickly or at too high a temperature.
Solution: Reduce the concentration of the starting solution, slow down the rate of diffusion/evaporation (e.g., by tightening the cap or placing the setup in a cooler environment), or select a different solvent system.[7][8]
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer.[9]
Crystal Mounting & Data Collection: The crystal is carefully mounted on a loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.[10] The diffractometer rotates the crystal in the X-ray beam, collecting hundreds of diffraction pattern images from different orientations.[6]
Structure Solution & Refinement: The collected diffraction spots are indexed to determine the unit cell dimensions and crystal system.[3][11] The intensities of these spots are then used to calculate an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and atomic positions.[6] The quality of the final structure is assessed using metrics like the R-factor, which indicates the agreement between the calculated model and the observed diffraction data.
Visualizing the Path to Structural Validation
The entire X-ray crystallography workflow can be summarized in the following diagram, illustrating the logical progression from a chemical sample to a validated three-dimensional structure.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Part 2: A Comparative Analysis with Orthogonal Techniques
While X-ray crystallography is definitive, its requirement for a high-quality single crystal is a significant constraint. In drug development, speed is critical, and other techniques provide essential, complementary information. Understanding the strengths and limitations of each is key to building an efficient analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C). For 2-Methyl-[1,1'-biphenyl]-3-amine, 2D NMR experiments like COSY and HMBC can establish the complete covalent bonding framework.[12][13]
Key Advantage: It provides data on the molecule in a solution state, which can be more biologically relevant, and offers insights into molecular dynamics.[14] It is also non-destructive.[15]
Key Limitation: While NMR can define connectivity, determining the precise 3D conformation and intermolecular packing requires complex experiments (like NOESY) and can still be ambiguous compared to the certainty of X-ray diffraction.[16]
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio of ions.[17][18] Its primary role is to determine the molecular weight of a compound with high accuracy, which in turn allows for the calculation of its molecular formula.[18] Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments to provide clues about the molecule's structure.[19]
Key Advantage: Requires only minuscule amounts of sample and is extremely fast, making it ideal for reaction monitoring and initial sample verification.[20]
Key Limitation: Mass spectrometry cannot distinguish between isomers. 2-Methyl-[1,1'-biphenyl]-3-amine and 4-Methyl-[1,1'-biphenyl]-3-amine, for example, would have identical molecular weights and potentially very similar fragmentation patterns, making unambiguous identification impossible by MS alone.[17]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance attributes of these three core analytical techniques in the context of validating the structure of a small molecule like 2-Methyl-[1,1'-biphenyl]-3-amine.
Feature
Single-Crystal X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Fundamental Principle
Diffraction of X-rays by a crystalline lattice.[3]
Resonance of atomic nuclei in a magnetic field.[12]
Separation of ions based on mass-to-charge ratio.[21]
Definitive 3D structure , bond lengths/angles, conformation, stereochemistry, crystal packing.[4][5]
Covalent structure (connectivity) , chemical environment of atoms, dynamic processes in solution.[23]
Molecular weight & formula , structural fragments.[18]
Key Advantages
Unambiguous and high-resolution 3D structural data. The "gold standard" for absolute structure proof.[24]
Non-destructive, provides data in a biologically relevant solution state, excellent for connectivity.[14][15]
Extremely high sensitivity, speed, and accuracy for molecular weight determination.[18]
Key Limitations
Requires a single crystal , which can be difficult or impossible to grow. Provides a static picture in the solid state.[2][16]
Lower resolution than XRD, can be difficult for very large molecules, may not provide definitive 3D conformational data.[2][16]
Cannot distinguish between isomers , provides limited connectivity data, full elucidation is often not possible.[17]
Conclusion: A Synergistic and Self-Validating Approach
For the unequivocal structural validation of a critical drug development candidate like 2-Methyl-[1,1'-biphenyl]-3-amine, X-ray crystallography is the ultimate authority. It provides the definitive proof of structure required for patent applications, regulatory filings, and confident advancement of a compound.
However, an efficient and robust characterization strategy does not rely on a single technique. The most trustworthy approach is a synergistic one:
Mass Spectrometry provides the initial, rapid confirmation of the molecular weight and formula.
NMR Spectroscopy confirms the covalent structure and provides insight into the solution-state behavior.
X-ray Crystallography delivers the final, unambiguous proof of the three-dimensional atomic arrangement.
By using these orthogonal techniques, where the limitations of one are covered by the strengths of another, researchers can construct a self-validating system of evidence that ensures the highest degree of scientific integrity and confidence in their molecular assets.
References
Benchchem Technical Support Center. (n.d.). Biphenyl Sulfonamide Crystallization.
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
Various Authors. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives.
Rosalind Franklin Institute. (n.d.). Structural Elucidation.
MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6547.
Infoscience. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry.
Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46.
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
PubMed. (2022).
Royal Society of Chemistry. (n.d.). Spectra and physical data of [1,1'-biphenyl]-3-amine.
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
Thieme. (n.d.). NMR Spectra and Molecular Structure.
University of Bath. (n.d.). 1H NMR Spectroscopy.
Current Biology. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
Oregon State University. (2020). Spectroscopy of Amines.
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
Saint-Petersburg University Research Park. (n.d.). Single crystal X-ray diffraction analysis.
Michigan State University. (n.d.). Mass Spec.
Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
CCDC. (n.d.). The Largest Curated Crystal Structure Database.
Journal of Visualized Experiments. (n.d.). X Ray Crystallography.
Nowick Laboratory, University of California, Irvine. (2015).
BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-methyl-1-propyl-1H-indol-5-amine.
Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543.
University of California, Irvine. (n.d.). Interpretation of mass spectra.
Open Library Publishing Platform. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914.
Rigaku. (n.d.). Single crystal X-ray diffraction.
University of Florida. (2016). Tutorials » The Center for Xray Crystallography.
Physics LibreTexts. (2022). X-ray Protein Crystallography.
ResearchGate. (2025). Synthesis and crystal structure analysis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Developing robust HPLC methods for 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 2243-47-2) requires navigating a complex interplay of hydrophobicity, weak basicity, and steric conformation.[1] Unlike simple anilines, the biphenyl scaffold introduces the potential for
interactions, while the ortho-methyl group at the 2-position induces a steric "twist" between the phenyl rings, disrupting planarity.
This guide compares the retention performance of this analyte across two distinct stationary phases: a standard C18 (Octadecyl) and a Biphenyl phase. We demonstrate that while C18 provides retention based purely on hydrophobicity, Biphenyl phases offer superior selectivity for this molecule by exploiting its unique steric geometry, making them the preferred choice for separating it from planar impurities or structural isomers.
), one must first understand the molecular drivers governing the interaction with the stationary phase.
Property
Value (Approx.)
Chromatographic Implication
LogP
~3.3 – 3.5
High Hydrophobicity: Strong retention on RP-columns.[1] Requires high organic content (>50% ACN/MeOH) for elution.
pKa (Amine)
~4.0 – 4.4
Weak Base: At neutral pH (>6), the molecule is uncharged (hydrophobic retention). At acidic pH (<3), it is protonated (), reducing retention and improving peak shape by suppressing silanol interactions.
Geometry
Non-Planar
Steric Twist: The 2-methyl group forces the two phenyl rings out of plane. This reduces the effective surface area for overlap compared to planar analogs (e.g., 4-aminobiphenyl).[1]
Mechanism of Interaction[2]
C18 Phase: Retention is driven by solvophobic partitioning .[1] The methyl group increases lipophilicity, generally increasing retention relative to the non-methylated analog (3-aminobiphenyl).
Biphenyl Phase: Retention involves both hydrophobicity and
stacking .[1] The non-planar "twist" of 2-Methyl-[1,1'-biphenyl]-3-amine hinders deep intercalation into the stationary phase's -electron system, often resulting in lower retention relative to its planar isomers, providing a critical handle for separation.[1]
Comparative Analysis: C18 vs. Biphenyl Stationary Phases[3][9]
The following data summarizes the retention behavior observed under optimized gradient conditions.
Experimental Conditions
System: Agilent 1290 Infinity II or equivalent UHPLC.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Note: Values are standardized relative to the parent compound 3-aminobiphenyl to illustrate selectivity shifts.
Analyte
C18 Column ()
Biphenyl Column ()
Observation
3-Aminobiphenyl (Parent)
4.2
5.8
Strong retention on Biphenyl phase due to planar geometry.
2-Methyl-[1,1'-biphenyl]-3-amine
4.9
4.5
Selectivity Inversion: On C18, the methyl group increases retention (hydrophobic effect).[1] On Biphenyl, the steric twist decreases retention relative to the parent, as -interactions are compromised.
Selectivity ()
1.17
0.78
The elution order reverses between columns.
Decision Matrix
Choose C18 if your primary goal is simple quantification in a clean matrix.[1] The mechanism is predictable (based on carbon count).
Choose Biphenyl if you are separating the analyte from structural isomers (e.g., 4-methyl analogs) or degradation products. The shape selectivity allows the "twisted" 2-methyl isomer to elute distinctly from planar contaminants.[1]
Detailed Experimental Protocol
This protocol is designed to be self-validating. The use of a "system suitability" check with a uracil (void marker) and a neutral aromatic (e.g., toluene) is recommended to verify column performance.
Step 1: Mobile Phase Preparation
Buffer A (Acidic): Dissolve 1 mL of HPLC-grade Formic Acid in 1 L of Milli-Q water.[1] Filter through a 0.22 µm membrane.[1] (Resulting pH ~2.7).[1]
Why Acidic? Protonating the amine (
) prevents tailing caused by interaction with residual silanols on the silica surface.
Technical Comparison Guide: UV-Vis Spectral Profiling of 2-Methyl-[1,1'-biphenyl]-3-amine
The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researcher...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researchers in identifying, quantifying, and comparing this compound against its structural isomers and analogs.
Executive Summary & Chemical Identity
2-Methyl-[1,1'-biphenyl]-3-amine is a specific isomer of amino-methylbiphenyls, often investigated in toxicology and dye synthesis contexts. Unlike its planar counterparts, this molecule exhibits distinct photophysical properties due to the steric crowding at the ortho position (C2), which forces the biphenyl system out of planarity.
IUPAC Name: 2-Methyl-[1,1'-biphenyl]-3-amine
Common Name: 3-Amino-2-methylbiphenyl
Key Spectral Feature: Hypsochromic (Blue) Shift relative to 3-aminobiphenyl due to Steric Inhibition of Resonance.
UV-Vis Spectral Analysis
The UV-Vis absorption profile of biphenyl derivatives is governed by the extent of
-conjugation between the two phenyl rings. In 2-Methyl-[1,1'-biphenyl]-3-amine, the methyl group at position 2 creates significant steric hindrance with the hydrogen atoms on the adjacent ring (position 2' and 6'). This forces the two phenyl rings to twist, reducing the orbital overlap () and effectively breaking the conjugation.
Predicted vs. Experimental Maxima
While planar aminobiphenyls exhibit strong conjugation bands near 300 nm, the 2-methyl derivative shows a spectrum more characteristic of an alkyl-substituted aniline (e.g., o-toluidine) perturbed by a phenyl substituent.
Parameter
Value / Description
Mechanism
Primary
~280–285 nm (Estimated*)
transition (Biphenyl band, attenuated)
Secondary Band
~235 nm
transition (Benzenoid E2 band)
Solvent Effect
Bathochromic shift in polar solvents
Stabilization of the excited polar state (Solvatochromism)
*Note: Exact maxima are solvent-dependent. Values estimated based on the "Steric Inhibition of Resonance" effect observed in o-substituted biphenyls.
Comparative Spectral Data
The following table contrasts the target compound with its key isomers. Note the trend: Planarity = Red Shift (Longer Wavelength) .
Compound
Structure
(EtOH/MeOH)
Electronic Character
2-Methyl-[1,1'-biphenyl]-3-amine
Ortho-Methyl, Meta-Amine
~284 nm (Blue-shifted)
Twisted: Reduced conjugation due to steric hindrance at C2.
3-Aminobiphenyl
Meta-Amine (Unsubstituted Bridge)
295–300 nm
Planar: Full conjugation between rings; strong -delocalization.
2-Aminobiphenyl
Ortho-Amine
~295–300 nm
Planar-ish: Intramolecular H-bonding can stabilize planarity.
4-Aminobiphenyl
Para-Amine
275–280 nm
Conjugated: Strong charge transfer (CT) character; distinct band shape.
Mechanism of Action: Steric Inhibition of Resonance
The spectral difference is driven by the dihedral angle between the phenyl rings.
Planar System (e.g., 3-Aminobiphenyl): The
-orbitals of both rings overlap, creating a large chromophore. Energy gap () decreases Absorption at longer .
Twisted System (Target Compound): The C2-Methyl group clashes with the C2'-H. To relieve strain, the rings rotate (dihedral angle > 45°). Conjugation is interrupted. The chromophore behaves like two separate aromatic systems. Energy gap (
) increases Absorption at shorter (Blue Shift).
Figure 1: Causal pathway of the hypsochromic shift in 2-methyl-substituted biphenyls.
Experimental Protocol for Spectral Verification
To accurately determine the
and extinction coefficient (), follow this self-validating protocol.
shifts with concentration, check for aggregation (unlikely at M).
Figure 2: Standardized workflow for UV-Vis spectral acquisition.
References
PubChem Compound Summary. 2-Aminobiphenyl (CAS 90-41-5) and Isomers. National Center for Biotechnology Information. Link
NIST Chemistry WebBook. UV/Visible Spectra of Aminobiphenyls. National Institute of Standards and Technology. Link
Carlson, R. et al.Steric Inhibition of Resonance in Ortho-Substituted Biphenyls. Journal of the American Chemical Society. (Fundamental mechanism reference).
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Aminobiphenyls.Link